Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32) |
InChI Key |
XXSYZZOZDNSAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation and Cyclization
The foundational approach involves sequential condensation and cyclization reactions. A representative pathway begins with the formation of the quinazoline core via reaction of methyl 3-amino-4-hydroxybenzoate with thiourea under acidic conditions, yielding the 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one scaffold. Subsequent N-alkylation introduces the 3-(3-oxo-propyl) side chain using acryloyl chloride, followed by coupling with 4-phenylpiperazine via a nucleophilic acyl substitution. Key challenges include regioselectivity at the N3 position and side reactions during thiol incorporation.
Reaction Conditions :
-
Thiourea condensation: HCl (2 M), reflux, 12 h.
-
N-alkylation: Acryloyl chloride (1.2 eq.), DMF, 0°C → RT, 6 h.
-
Piperazine coupling: 4-Phenylpiperazine (1.5 eq.), K₂CO₃, acetonitrile, 80°C, 8 h.
Yield Optimization :
Microwave-Assisted Ionic Liquid (IL) Synthesis
Green Chemistry Approach
A modern protocol employs ionic liquid (IL)-supported synthesis under microwave irradiation to enhance efficiency. The IL tag (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) is conjugated to a nitrobenzamide precursor, enabling rapid functionalization. Microwave irradiation (300 W, 80°C) reduces reaction times from hours to minutes, improving yields by 20–25% compared to conventional heating.
Key Steps :
-
IL Conjugation : DCC-mediated coupling of 4-bromomethyl-3-nitrobenzoic acid to the IL support (5 min, 80°C).
-
Nucleophilic Substitution : Reaction with 4-phenylpiperazine (5 min, MW).
-
Cyclization : Thiourea and triphosgene-mediated ring closure (10 min, MW).
Advantages :
Table 1: Yield Comparison for IL-Supported Synthesis
| Entry | Reactant | Product Purity (%) | Yield (%) |
|---|---|---|---|
| 1 | 4-Phenylpiperazine | 98.5 | 85 |
| 2 | Thiourea | 97.2 | 91 |
| 3 | Triphosgene | 96.8 | 82 |
Catalytic Methods and Functional Group Compatibility
Palladium-Catalyzed Coupling
Pd/C-mediated reductions are critical for intermediates requiring nitro-to-amine conversion. For example, reduction of the nitro group in 3-nitro-4-(3-oxo-propyl)quinazoline precedes piperazine coupling, achieving >95% conversion in 5 min under microwave conditions.
Catalytic System :
Protecting Group Strategies
The methyl ester at position 7 is susceptible to hydrolysis under basic conditions. Protection via tert-butyl dimethylsilyl (TBDMS) groups during piperazine coupling prevents undesired saponification, with subsequent deprotection using TBAF in THF.
Analytical Validation and Purification
Chromatographic Techniques
Spectroscopic Characterization
Mechanistic Insights and Side Reactions
Thiol-Ketone Exchange
The 2-thioxo group participates in reversible thiol-ketone exchange with excess thiourea, necessitating stoichiometric control to avoid dimerization. Quenching with glacial acetic acid stabilizes the thione form.
Piperazine Ring Conformation
X-ray crystallography reveals the 4-phenylpiperazine group adopts a chair conformation, with the phenyl ring equatorial to minimize steric hindrance. This geometry optimizes receptor binding in pharmacological analogs.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific methyl thioxo substitution in this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of quinazoline derivatives against a range of pathogens. The presence of the phenylpiperazine group is believed to enhance membrane permeability, allowing for better uptake into bacterial cells. This compound's potential as an antimicrobial agent is being investigated further for applications in treating resistant strains of bacteria.
Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may exhibit effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression by modulating serotonin and dopamine receptors.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar quinazoline derivatives on human breast cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications in the chemical structure led to enhanced activity against resistant strains, indicating a promising avenue for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Spectroscopic Techniques
- Compound 1l was characterized using HRMS (ESI), IR, and NMR. For the target compound, similar methods would apply, with emphasis on the thioxo group’s IR absorption (~1250–1050 cm$^{-1}$) and phenylpiperazine’s aromatic proton resonances.
- Crystallographic refinement tools like SHELXL () could resolve conformational details of the target compound’s tetrahydroquinazoline core.
Thermodynamic and Solubility Predictions
- The methyl ester and phenylpiperazine groups in the target compound may improve solubility in polar solvents compared to Compound 1l , which has hydrophobic diethyl esters.
Biological Activity
Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core structure with various substituents that contribute to its biological activity. The presence of the piperazine moiety is particularly noteworthy as it is commonly associated with numerous pharmacological effects.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds with similar structures exhibit a variety of biological activities through different mechanisms:
- Enzyme Inhibition : Many piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Compounds related to quinazoline have demonstrated significant anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth . The thioxo group in this compound may also contribute to its reactivity towards biological targets.
- Antimicrobial Effects : Several derivatives have shown antibacterial and antifungal properties, making them potential candidates for treating infections .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Enhances neurotransmission | |
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth |
1. Acetylcholinesterase Inhibition
A study investigated various piperazine derivatives for their ability to inhibit human acetylcholinesterase. The derivatives showed varying degrees of inhibition, with some achieving significant activity at low concentrations. This suggests that modifications on the piperazine ring can enhance binding affinity and selectivity towards the enzyme .
2. Anticancer Properties
In vitro studies on similar quinazoline derivatives revealed their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . The presence of the thioxo group was found to be critical for enhancing cytotoxicity.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?
To optimize synthesis, consider multistep coupling reactions with intermediates such as 4-phenylpiperazine derivatives and thioxo-tetrahydroquinazoline precursors. A method analogous to General Procedure D (used for structurally related piperazine-containing compounds) involves coupling agents like HATU or EDCI in anhydrous DMF under nitrogen, followed by purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields can be improved by controlling reaction temperature (0–25°C) and using catalytic DMAP to minimize side reactions .
Q. How should researchers validate the structural integrity of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : Confirm the presence of the methyl ester (δ ~3.8–4.0 ppm for COOCH3), thiocarbonyl (C=S, δ ~190–200 ppm in 13C), and piperazine protons (δ ~2.5–3.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error.
- X-ray crystallography (if crystals form): Resolve the tetrahydroquinazoline core and piperazine conformation .
Q. What methods are suitable for assessing solubility and pharmacokinetic properties of the methyl ester group?
Compare the methyl ester derivative with its free carboxylic acid analog (if synthesized) using:
- HPLC : Measure logP values (C18 column, acetonitrile/water mobile phase).
- In vitro permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic stability : Liver microsome assays (rat/human) to evaluate ester hydrolysis rates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-phenylpiperazine moiety?
- Analog synthesis : Replace the 4-phenyl group with substituted aryl/heteroaryl rings (e.g., 4-fluorophenyl, pyridyl) to assess electronic and steric effects.
- Biological assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors) via radioligand binding assays.
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., GPCRs) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay conditions or impurity profiles. Mitigate by:
Q. What computational approaches are effective for predicting off-target interactions?
Q. How can researchers evaluate the impact of thiocarbonyl substitution on stability?
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen.
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then monitor degradation via LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
